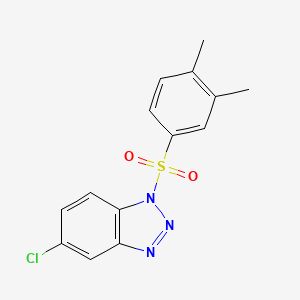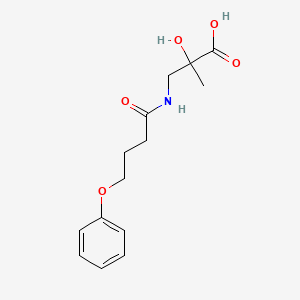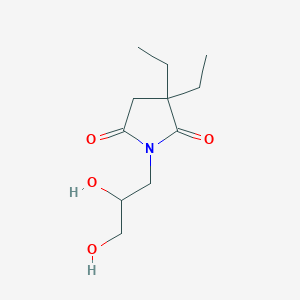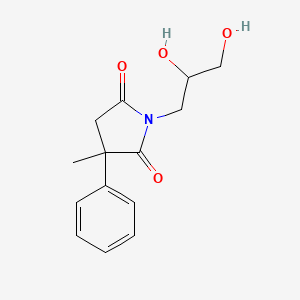
5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole, also known as CDPSB, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of protein kinase D (PKD), a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. CDPSB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Mécanisme D'action
5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole exerts its pharmacological effects by selectively inhibiting PKD, a family of serine/threonine kinases that play a crucial role in various cellular processes. PKD is activated by various stimuli, including growth factors, cytokines, and stress, and regulates various downstream signaling pathways, including the MAPK/ERK and NF-κB pathways. This compound inhibits PKD by binding to its ATP-binding pocket, preventing ATP from binding and inhibiting its kinase activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound also reduces cardiac hypertrophy by inhibiting the activation of the MAPK/ERK and NF-κB pathways. In addition, this compound protects against neuronal cell death by inhibiting the activation of the JNK and p38 MAPK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole has several advantages for lab experiments. It is a potent and selective inhibitor of PKD, making it a valuable tool for studying the role of PKD in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, this compound has some limitations, including its potential off-target effects and its relatively short half-life in vivo.
Orientations Futures
There are several future directions for the study of 5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole. One potential direction is the development of more potent and selective inhibitors of PKD. Another direction is the investigation of the role of PKD in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Additionally, the development of this compound derivatives with improved pharmacokinetic properties could lead to the development of novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole is a multi-step process that involves the reaction of 5-chlorobenzotriazole with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
5-Chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been shown to have cardioprotective effects, protecting against ischemia-reperfusion injury and reducing cardiac hypertrophy. In addition, this compound has been shown to have neuroprotective effects, protecting against neuronal cell death in models of neurodegenerative diseases.
Propriétés
IUPAC Name |
5-chloro-1-(3,4-dimethylphenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-9-3-5-12(7-10(9)2)21(19,20)18-14-6-4-11(15)8-13(14)16-17-18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDBRGQAQMJTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[3-(Dimethylamino)benzoyl]amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579179.png)
![4-[[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7579187.png)


![N-[(5-bromothiophen-3-yl)methyl]-5-(methoxymethyl)-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7579211.png)
![3-[(3-Ethylthiophene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579212.png)
![3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579214.png)
![3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579217.png)
![3-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579226.png)
![3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579233.png)


![1-(3,4-Dihydroxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanone](/img/structure/B7579263.png)
